molecular formula C12H15N5O3 B11460904 ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate

ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B11460904
M. Wt: 277.28 g/mol
InChI Key: XIQYYHWYKNWPDJ-UHFFFAOYSA-N
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Description

Ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of 3-amino-4-methoxybenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to reduced inflammation and neuroprotection. The compound may also interact with the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Ethyl [5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetate can be compared with other tetrazole derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its overall properties and applications.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl 2-[5-(3-amino-4-methoxyphenyl)tetrazol-2-yl]acetate

InChI

InChI=1S/C12H15N5O3/c1-3-20-11(18)7-17-15-12(14-16-17)8-4-5-10(19-2)9(13)6-8/h4-6H,3,7,13H2,1-2H3

InChI Key

XIQYYHWYKNWPDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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